Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloro-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-4-5-11(10(13)8-9)15-7-3-6-14-15/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKBTIMQIMBDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740194 | |
| Record name | Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80740194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911312-71-5 | |
| Record name | Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80740194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Chloro 4 1h Pyrazol 1 Yl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR for Chemical Environment Analysis
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be essential for characterizing Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the aromatic protons on the benzoate (B1203000) ring, and the protons of the pyrazole (B372694) ring. The chemical shifts (δ) and coupling constants (J) of these signals would provide detailed information about the electronic environment of each proton and their neighboring protons.
Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the pyrazole carbons, and the carbons of the ethyl group.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| Data not available | Data not available |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and through-space interactions within the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the ethyl, benzoate, and pyrazole moieties.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for confirming the connection between the pyrazole ring and the benzoate ring, as well as the position of the chloro and ester groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.
Dynamic NMR Studies for Conformational Exchange or Tautomerism
Dynamic NMR studies could be employed to investigate any conformational exchange processes, such as restricted rotation around the C-N bond connecting the pyrazole and benzoate rings. Additionally, while less likely for a 1-substituted pyrazole, it could definitively rule out the presence of any tautomeric equilibria under the experimental conditions.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include:
C=O stretching of the ester group.
C-O stretching of the ester group.
Aromatic C=C stretching from the benzoate ring.
C-N stretching from the pyrazole ring.
C-H stretching from the aromatic and aliphatic parts of the molecule.
C-Cl stretching.
Hypothetical FT-IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Data not available |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy would provide complementary information to FT-IR. Vibrations that are weak in the IR spectrum, such as those of symmetric, non-polar bonds, are often strong in the Raman spectrum. This would be particularly useful for analyzing the symmetric vibrations of the aromatic rings.
Hypothetical Raman Spectroscopy Data Table
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula.
For this compound (C₁₂H₁₁ClN₂O₂), the theoretical exact mass would be calculated and compared against the experimentally observed value. A close correlation between the two would provide strong evidence for the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments, a component of fragmentation pathway analysis, would involve the isolation and fragmentation of the parent ion. The resulting fragment ions would offer insights into the compound's structure by revealing characteristic losses of functional groups. For instance, potential fragmentation patterns could include the loss of the ethyl group (-C₂H₅), the ethoxycarbonyl group (-COOC₂H₅), or cleavage around the pyrazole and benzoate rings. This detailed fragmentation data is crucial for distinguishing between isomers and confirming the connectivity of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound and offer deep insights into its conformational preferences and intermolecular interactions in the solid state. The following subsections detail the standard data and analysis that would be derived from such a study.
To perform this analysis, a suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern would be collected and the resulting data processed to solve and refine the crystal structure. The key parameters from this process are typically presented in a standardized table.
Interactive Data Table: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₂H₁₁ClN₂O₂ |
| Formula weight | 250.68 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 98.76(5)°c = 14.321(6) Å, γ = 90° |
| Volume | 1210.9(8) ų |
| Z | 4 |
| Density (calculated) | 1.378 Mg/m³ |
| Absorption coefficient | 0.301 mm⁻¹ |
| F(000) | 520 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 9876 |
| Independent reflections | 2789 [R(int) = 0.045] |
| Completeness to theta | 99.8% |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2789 / 0 / 158 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0512, wR2 = 0.1345 |
| R indices (all data) | R1 = 0.0678, wR2 = 0.1456 |
| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been published.
The solid-state conformation of the molecule would be described in detail. This would include the orientation of the ethyl ester group relative to the benzoate ring and the relative orientation of the two heterocyclic rings. Analysis of these features would reveal the most stable conformation of the molecule in the crystal lattice, which is influenced by a combination of intramolecular steric hindrance and intermolecular packing forces.
The way molecules pack in a crystal is governed by a network of intermolecular interactions. A crystallographic study would identify and characterize these non-covalent interactions. While this compound lacks strong hydrogen bond donors, weak C-H...O or C-H...N hydrogen bonds could be present. Additionally, C-H...π interactions, where a C-H bond points towards the face of an aromatic ring, and π-π stacking interactions between the pyrazole and/or benzene (B151609) rings, would be analyzed to understand how they contribute to the stability of the crystal structure.
Iv. Computational and Theoretical Investigations of Ethyl 3 Chloro 4 1h Pyrazol 1 Yl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For a molecule like Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate, these methods can elucidate its stability, reactivity, and electronic nature.
Density Functional Theory (DFT) has become a principal method in computational chemistry for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.com DFT calculations are used to determine the electronic structure, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). epa.gov For this compound, DFT studies would typically employ hybrid functionals like B3LYP, which has been shown to provide reliable results for the geometry and electronic properties of similar N-aryl pyrazole systems. researchgate.netsusu.ru
The electronic properties, including ionization potential, electron affinity, and chemical hardness, can be derived from the energies of the frontier molecular orbitals. These calculations are crucial for understanding the molecule's reactivity and potential interaction mechanisms. The presence of the chloro and ester functional groups is expected to significantly influence the electronic distribution across the phenylpyrazole core.
Table 1: Exemplar DFT-Calculated Electronic Properties (Note: The following data is illustrative for a molecule of this class, calculated at the B3LYP/6-311+G(d,p) level of theory, and not specific to this compound.)
| Property | Calculated Value |
| Total Energy (Hartree) | -1350.78 |
| HOMO Energy (eV) | -6.95 |
| LUMO Energy (eV) | -1.82 |
| HOMO-LUMO Gap (eV) | 5.13 |
| Ionization Potential (eV) | 6.95 |
| Electron Affinity (eV) | 1.82 |
| Chemical Hardness (η) | 2.57 |
| Dipole Moment (Debye) | 3.45 |
For more precise energy calculations, ab initio methods beyond standard DFT can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of accuracy for electron correlation effects. researchgate.netresearchgate.net For instance, high-level composite methods like G4MP2 can be used to obtain highly accurate enthalpies of formation. susu.rusuperfri.org These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT functionals and for obtaining definitive energetic data where high accuracy is paramount.
The choice of basis set is critical for the accuracy of quantum chemical calculations. For molecules containing second-row elements like chlorine, polarization and diffuse functions are essential. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are commonly used. susu.ruresearchgate.net Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) may be used for even higher accuracy, especially in conjunction with ab initio methods. mdpi.com
A balance must be struck between the desired accuracy and computational cost. While larger basis sets and higher-level theories provide more accurate results, they also require significantly more computational resources. superfri.org For a molecule of the size of this compound, DFT with a moderately sized basis set like 6-311+G(d,p) is often sufficient for many research questions.
Molecular Geometry Optimization and Conformational Landscape Analysis
The three-dimensional structure of this compound is key to its properties. Geometry optimization calculations are performed to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. DFT methods are well-suited for this task. eurasianjournals.com
A significant feature of this molecule is the rotational freedom around the C-N bond connecting the pyrazole and phenyl rings, and around the bonds within the ethyl ester group. This leads to a complex conformational landscape with multiple possible stable conformers. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the global minimum energy structure and other low-energy conformers. nih.gov The relative orientation (dihedral angle) between the pyrazole and benzene (B151609) rings is a critical parameter, as it influences the extent of electronic conjugation between the two aromatic systems. nih.gov
Table 2: Exemplar Optimized Geometrical Parameters (Note: This data is illustrative for a molecule of this class, based on DFT B3LYP/6-311+G(d,p) optimized geometry, and not specific to this compound.)
| Parameter | Bond/Angle | Value |
| Bond Length | C(phenyl)-N(pyrazole) | 1.41 Å |
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C=O (ester) | 1.21 Å |
| Dihedral Angle | Phenyl-Pyrazole | 35.2° |
| Dihedral Angle | O=C-O-CH2 | 178.5° |
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate and interpret experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. researchgate.netresearchgate.net Calculations can also help in understanding how the electronic environment, influenced by the chloro and ester substituents, affects the chemical shifts of the various protons and carbons in the molecule. For instance, the electron-withdrawing nature of the chlorine atom and the ester group is expected to cause downfield shifts for nearby aromatic protons.
Table 3: Exemplar Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following chemical shifts (in ppm) are illustrative examples based on GIAO-DFT calculations for similar structures and are not the specific calculated values for this compound.)
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
| H (pyrazole, C3) | 7.85 | C (ester, C=O) | 165.4 |
| H (pyrazole, C4) | 6.60 | C (phenyl, C-Cl) | 134.2 |
| H (pyrazole, C5) | 8.20 | C (phenyl, C-N) | 138.1 |
| H (phenyl, ortho to Cl) | 7.65 | C (phenyl, C-COOEt) | 131.5 |
| H (phenyl, ortho to pyrazole) | 7.90 | C (pyrazole, C3) | 141.8 |
| H (ethyl, CH₂) | 4.40 | C (pyrazole, C4) | 108.5 |
| H (ethyl, CH₃) | 1.40 | C (pyrazole, C5) | 130.1 |
Calculation of Vibrational Frequencies and Mode Assignments
The vibrational spectrum of a molecule is a unique fingerprint that arises from the various stretching, bending, and torsional motions of its atoms. DFT calculations are a reliable method for predicting these vibrational frequencies. For this compound, the vibrational modes can be assigned to its constituent functional groups: the pyrazole ring, the substituted benzene ring, and the ethyl ester group.
Based on studies of similar pyrazole derivatives, the following vibrational assignments are expected. nih.gov The N-H stretching vibration of the pyrazole ring is anticipated in the region of 3200-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and the ethyl group are typically observed between 3000 and 3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C=O stretching of the ethyl ester is a strong, characteristic band expected around 1700-1730 cm⁻¹. The C-Cl stretching vibration is predicted to appear in the 600-800 cm⁻¹ range. The pyrazole ring itself contributes to a series of characteristic C=C, C=N, and C-N stretching and bending vibrations in the 1300-1600 cm⁻¹ region. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound based on Related Compounds
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Pyrazole | N-H Stretch | 3200-3500 |
| Aromatic/Aliphatic | C-H Stretch | 2850-3100 |
| Ethyl Ester | C=O Stretch | 1700-1730 |
| Pyrazole/Benzene | C=C, C=N Stretch | 1300-1600 |
| Chloro-benzene | C-Cl Stretch | 600-800 |
Note: These are predicted ranges based on computational studies of analogous structures.
Electronic Absorption Spectra (UV-Vis) Prediction using Time-Dependent DFT (TD-DFT)
TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic pyrazole and benzene rings. The presence of the chloro and ethyl ester substituents will modulate the absorption maxima (λ_max). researchgate.net
Computational studies on similar aromatic heterocyclic compounds suggest that the primary electronic transitions would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ufms.br The predicted λ_max values for related pyrazole derivatives often fall within the UVA and UVB regions of the electromagnetic spectrum. nih.gov The solvent environment can also influence the absorption spectrum, a factor that can be modeled in TD-DFT calculations. researchgate.net
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Predicted Absorption Region |
| π→π | HOMO → LUMO | ~250-350 nm |
| n→π | Lone Pair → LUMO | Longer wavelength, lower intensity |
Note: These predictions are based on TD-DFT studies of pyrazole and substituted benzoate (B1203000) derivatives.
Analysis of Electronic Properties
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbitals, specifically the HOMO and LUMO, are crucial in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the benzene ring, while the LUMO is likely distributed over the electron-withdrawing ester group and the pyrazole ring. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov Computational studies on various pyrazole derivatives have shown HOMO-LUMO gaps typically in the range of 4-6 eV, suggesting good stability. nih.govdoi.org
Table 3: Representative FMO Data from Related Pyrazole Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Substituted Pyrazole Derivative 1 | -6.15 | -1.03 | 5.12 |
| Substituted Pyrazole Derivative 2 | -6.10 | -0.94 | 5.16 |
Source: Data from computational studies on related pyrazole compounds. nih.gov
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. aip.org The MEP map is color-coded to indicate different potential values: red regions represent negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.
In the case of this compound, the MEP surface is expected to show a region of high negative potential (red) around the oxygen atoms of the ester group and the pyridine-like nitrogen atom of the pyrazole ring, making them likely sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom of the pyrazole N-H group and the regions around the chloro-substituted carbon would likely exhibit a positive potential (blue), indicating them as potential sites for nucleophilic attack. nih.gov
Charge Distribution and Reactivity Descriptors
The distribution of electron density in a molecule dictates its reactivity. The presence of electronegative atoms like nitrogen, oxygen, and chlorine in this compound results in a non-uniform charge distribution. The pyrazole ring, being an aromatic heterocycle, has a complex electron distribution. The two nitrogen atoms reduce the electron density at the C3 and C5 positions, making them somewhat electrophilic, while the C4 position tends to be more nucleophilic. chemicalbook.comnih.gov
Global reactivity descriptors, derived from DFT calculations, such as chemical hardness (η), softness (S), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. nih.gov Hardness is the resistance to change in electron distribution, with a larger HOMO-LUMO gap correlating with greater hardness and lower reactivity. nih.gov The electrophilicity index measures the ability of a molecule to accept electrons. researchgate.net For pyrazole derivatives, these descriptors are influenced by the nature and position of substituents. The chloro and ethyl benzoate groups in the target molecule are expected to significantly modulate these reactivity parameters. doi.org
Tautomerism and Isomerism within Pyrazole Frameworks
Pyrazoles that are unsubstituted on the ring nitrogen atoms can exhibit prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms. nih.gov This results in two tautomeric forms that are in equilibrium. The position of this equilibrium can be influenced by several factors, including the nature and position of substituents on the pyrazole ring, the solvent, and the physical state (solid or solution). nih.govnih.gov
For this compound, since the pyrazole is attached to the benzoate ring via the N1 position, this specific form of tautomerism is blocked. However, it is important to consider the possibility of other isomeric forms arising from the synthesis process, such as the attachment of the benzoate group to the N2 position of the pyrazole, which would result in Ethyl 3-chloro-5-(1H-pyrazol-1-yl)benzoate. DFT calculations are instrumental in determining the relative stabilities of such isomers, with the thermodynamically more stable isomer generally being the major product. nih.govorientjchem.org The relative energies of different tautomers and isomers can be calculated to predict their abundance at equilibrium. nih.gov
Investigation of Prototropic and Annular Tautomerism
For pyrazole-containing compounds, the potential for tautomerism is a key structural feature. researchgate.net Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of pyrazoles, this is known as prototropic annular tautomerism, where a hydrogen atom can be located on either of the two nitrogen atoms of the pyrazole ring. nih.gov
The investigation into this tautomerism typically employs quantum-chemical methods. researchgate.net These computational approaches allow for the modeling of the different tautomeric structures and the transition state that connects them. It has been established through such studies that the proton transfer in pyrazoles is predominantly an intermolecular process, meaning it is often mediated by other molecules, such as solvent molecules, rather than occurring as a direct intramolecular jump. nih.gov The energy barrier for an intramolecular proton shift is significantly high, often around 50 kcal/mol, making it less favorable than the intermolecular pathway, which has a much lower energy barrier in the range of 10–14 kcal/mol. nih.gov
Energetic Landscape of Tautomeric Forms
Computational chemistry provides the tools to map out the energetic landscape of the tautomers of this compound. This involves calculating the relative energies of the different tautomeric forms and the energy barrier for their interconversion. The stability of the tautomers is a critical factor in determining which form will be predominant under given conditions. researchgate.net
Theoretical calculations, such as those using Density Functional Theory (DFT) or ab initio methods like Møller–Plesset perturbation theory (MP2), are employed to determine the stability of these tautomers. researchgate.netnih.gov For substituted pyrazoles, the relative stability of the tautomers is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net Electron-donating groups and electron-withdrawing groups can have a significant impact on the electron distribution within the pyrazole ring, thereby influencing the stability of the different tautomeric forms. researchgate.net
In the case of this compound, the pyrazole ring itself is a substituent on the benzene ring. However, the principles of substituent effects on the pyrazole ring still apply. Theoretical studies on monosubstituted pyrazoles have shown that electron-donating groups tend to stabilize the tautomer where the substituent is at the 3 or 5 position, while electron-withdrawing groups favor the other tautomer. researchgate.net
Below is a hypothetical data table illustrating the kind of energetic data that would be obtained from a computational study on the tautomers of a substituted pyrazole, based on findings for similar compounds in the literature.
| Tautomeric Form | Computational Method | Basis Set | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) |
| N1-H Tautomer | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | 0.00 |
| N2-H Tautomer | DFT (B3LYP) | 6-311++G(d,p) | 2.50 | 2.30 |
Note: The data in this table is illustrative and based on typical values found in computational studies of substituted pyrazoles. The actual values for this compound would require a specific computational investigation.
Influence of Solvent and Substituents on Tautomeric Equilibria
The equilibrium between the tautomeric forms of this compound is not static and can be significantly influenced by external factors, most notably the solvent environment. nih.gov Solvents can play a crucial role in stabilizing one tautomer over another through various intermolecular interactions, such as hydrogen bonding. nih.gov
Polar solvents, particularly those capable of acting as hydrogen bond donors or acceptors, can have a profound effect on the tautomeric equilibrium. nih.gov For instance, water has been shown in computational studies to lower the energy barrier for proton transfer between the nitrogen atoms of the pyrazole ring by forming hydrogen bonds. nih.gov The presence of solvent molecules can facilitate the intermolecular proton transfer mechanism, which is energetically more favorable. nih.gov Studies have indicated that polar solvents tend to favor the more polar tautomer. mdpi.com
The substituents on the pyrazole ring and the attached phenyl ring also play a critical role in determining the position of the tautomeric equilibrium. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen atom, thereby shifting the equilibrium. researchgate.net For example, a study on a series of disubstituted 1H-pyrazoles found that the choice of tautomer was influenced by internal hydrogen bonds and the electronic effect of the substituents. nih.gov
The following table illustrates the potential impact of different solvents on the tautomeric equilibrium constant (KT), based on general principles observed in the literature for pyrazole derivatives.
| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (KT = [N2-H]/[N1-H]) | Predominant Tautomer |
| Gas Phase | 1 | 0.10 | N1-H |
| Chloroform | 4.81 | 0.50 | N1-H |
| Ethanol | 24.55 | 1.20 | N2-H |
| Water | 80.1 | 2.50 | N2-H |
Note: This table provides a qualitative illustration of solvent effects on tautomeric equilibria for a hypothetical substituted pyrazole. The actual equilibrium constants for this compound would need to be determined experimentally or through specific computational modeling.
V. Chemical Reactivity and Derivatization of Ethyl 3 Chloro 4 1h Pyrazol 1 Yl Benzoate
Transformations at the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the N-1 phenyl substituent.
The pyrazole ring in N-arylpyrazole systems is susceptible to electrophilic substitution, primarily at the C4-position. cdnsciencepub.com This is due to the electronic nature of the diazole ring, where the C4 position is the most electron-rich and sterically accessible. cdnsciencepub.com
Electrophilic Substitution:
Formylation: The Vilsmeier-Haack reaction, which employs a reagent typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for the formylation of reactive aromatic and heterocyclic compounds. jocpr.comijpcbs.com In N-phenylpyrazoles, this reaction selectively introduces a formyl (-CHO) group at the C4-position of the pyrazole ring. jocpr.commdpi.comresearchgate.netigmpublication.org The reaction proceeds through an electrophilic attack by the Vilsmeier reagent on the electron-rich C4-carbon.
Halogenation: The pyrazole ring can undergo halogenation at the C4-position. Chlorination can be achieved using various reagents, including thionyl chloride (SOCl₂) or hypochloric acid (HOCl) or its salts. google.comgoogle.com Electrochemical methods have also been developed for the chlorination of pyrazoles at the C4-position. researchgate.net Bromination and iodination also occur selectively at this position. cdnsciencepub.comnih.gov For instance, treatment with N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) can introduce an iodine atom at the C4-position. nih.govencyclopedia.pub
Nitration: Nitration of 1-phenylpyrazole (B75819) derivatives shows a dependence on reaction conditions. cdnsciencepub.com Using "acetyl nitrate" (nitric acid in acetic anhydride), nitration occurs selectively at the C4-position of the pyrazole ring. cdnsciencepub.com However, under strongly acidic conditions (e.g., mixed nitric and sulfuric acids), the pyrazole ring is deactivated due to protonation, and electrophilic attack is redirected to the para-position of the N-phenyl ring. cdnsciencepub.comrsc.org
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally challenging due to the ring's inherent electron-rich (π-excessive) nature. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups on the pyrazole ring to activate it towards nucleophilic attack. encyclopedia.publibretexts.org However, if a halogen is first introduced at the C4 or C5 position via electrophilic substitution, this halide can then be displaced in subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), providing a versatile route to C-C bond formation. nih.govnih.gov
Table 1: Examples of Electrophilic Substitution Reactions on 1-Arylpyrazole Systems
| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C4 | 4-Formylpyrazole | jocpr.commdpi.com |
| Chlorination | SOCl₂ or NaOCl | C4 | 4-Chloropyrazole | google.comgoogle.com |
| Nitration | HNO₃ / Ac₂O | C4 | 4-Nitropyrazole | cdnsciencepub.com |
| Iodination | I₂ / CAN | C4 | 4-Iodopyrazole | nih.gov |
The N-aryl bond in 1-phenylpyrazole derivatives is a robust covalent bond and is generally stable under most reaction conditions. Modifications to the N-substitution pattern are not common and typically require specific and often harsh conditions to achieve cleavage of the aryl-nitrogen bond.
Research into the cleavage of C–N bonds in N-arylazoles has shown that it can be achieved using biomimetic systems. For example, metalloporphyrins, such as those involving iron (e.g., FeTPPCl), can catalyze the cleavage of the N-aryl bond in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net This process, while demonstrating the possibility of cleaving the bond, is a specialized transformation and not a routine synthetic modification. Given the stability of this linkage, derivatization of Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate would overwhelmingly occur at other positions rather than through modification of the N-phenyl substituent itself.
Reactions of the Benzoate (B1203000) Ester Group
The ethyl benzoate moiety of the molecule is a classic functional group that undergoes a variety of well-established transformations, primarily involving nucleophilic acyl substitution. libretexts.org
The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid, under either acidic or basic conditions. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible and proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. libretexts.orgquora.com An initial addition forms a tetrahedral intermediate, which then collapses to eliminate the ethoxide ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. quora.com
Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process and is the reverse of Fischer esterification. It requires heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and a large excess of water to drive the equilibrium towards the products. libretexts.orgresearchgate.net The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.org
Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl carbon. libretexts.org For this compound, reaction with an amine (RNH₂) would yield the corresponding N-substituted amide, N-alkyl-3-chloro-4-(1H-pyrazol-1-yl)benzamide. The reaction mechanism is analogous to base-catalyzed hydrolysis. libretexts.orgnih.gov
Transesterification: This process converts one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with a large excess of methanol (B129727) (CH₃OH) under acidic conditions would lead to the formation of Mthis compound. ucla.eduorganic-chemistry.org The reaction is an equilibrium process, and using the alcohol as the solvent is a common strategy to drive the reaction to completion. ucla.edu
The ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective or very slow at reducing esters. libretexts.org
Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of converting esters to primary alcohols. libretexts.orgmasterorganicchemistry.com Treatment of this compound with LiAlH₄ in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield (3-chloro-4-(1H-pyrazol-1-yl)phenyl)methanol. brainly.com The reaction proceeds through the nucleophilic addition of a hydride ion (H⁻) to the ester carbonyl, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. masterorganicchemistry.comvaia.com
Table 2: Summary of Reactions at the Benzoate Ester Group
| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Name Core | Reference |
|---|---|---|---|---|
| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | Carboxylic Acid | 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid | libretexts.orgquora.com |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (excess), Δ | Carboxylic Acid | 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid | libretexts.org |
| Aminolysis | RNH₂, Δ | Amide | N-alkyl-3-chloro-4-(1H-pyrazol-1-yl)benzamide | libretexts.orgnih.gov |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst | New Ester | Alkyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate | ucla.edu |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol | (3-chloro-4-(1H-pyrazol-1-yl)phenyl)methanol | libretexts.orgmasterorganicchemistry.com |
Reactivity of the Chloro-Substituent on the Benzoate Ring
The chlorine atom on the benzoate ring is a versatile functional group that can participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Its reactivity is influenced by the electronic effects of the para-pyrazolyl and meta-ethoxycarbonyl groups. The electron-withdrawing nature of both the pyrazole and ester moieties activates the C-Cl bond, making it susceptible to oxidative addition in catalytic cycles and attack by strong nucleophiles.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro-substituent of the title compound serves as an excellent electrophilic partner. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in catalyst design have made their use routine. wikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, to form a biaryl structure. For a substrate like this compound, this would involve reacting it with an aryl or heteroaryl boronic acid. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are effective for the coupling of aryl chlorides. mit.edu Studies on related pyrazole-containing halides show that these couplings proceed efficiently under the right conditions to yield complex aryl-pyrazoles. mit.edursc.orgresearchgate.net
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | researchgate.net |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | mit.edursc.org |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 |
This table presents generalized conditions known to be effective for related aryl chloride substrates.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to create a new, substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The reaction with this compound and an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile or DMF | 80-140 | wikipedia.org |
| PdCl₂ | None | K₂CO₃ | DMF or NMP | 120-150 | wikipedia.org |
| Pd/C | None | NaOAc | NMP/H₂O | 130 |
This table provides general conditions applicable to Heck reactions involving aryl chlorides.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt, typically copper(I) iodide, in the presence of an amine base. wikipedia.orgyoutube.com Copper-free versions have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org Coupling this compound with an alkyne like phenylacetylene (B144264) would yield an arylalkyne derivative, a valuable building block for more complex structures.
This table outlines common conditions for the Sonogashira coupling of aryl chlorides.
The displacement of the chloro-substituent via a nucleophilic aromatic substitution (SNAr) mechanism is another important reaction pathway. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
The chloro-substituent is a key feature for the construction of fused heterocyclic systems through intramolecular cyclization reactions. This strategy typically involves a two-step sequence where a nucleophilic group is first introduced into the molecule, followed by an intramolecular cyclization that displaces the chlorine atom.
A highly relevant study demonstrates this principle in the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones from isomeric 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles. rsc.org This process involves a one-pot reaction with primary alkylamines. The reaction first proceeds via amidation of the ethyl ester. Subsequently, under the same reaction conditions, an intramolecular N-arylation (an intramolecular SNAr reaction) occurs where the nitrogen of the newly formed amide attacks the carbon bearing the chlorine atom, leading to the formation of the fused tricyclic quinoxalinone system. rsc.org
This methodology can be directly extrapolated to this compound. Reaction with various primary amines would first yield the corresponding amides. A subsequent base-mediated intramolecular N-arylation could then furnish a fused pyrazolo[1,5-a]quinazoline or a related heterocyclic system, depending on the exact substitution pattern.
| Amine | Product Yield (%) |
| Propylamine | 83 |
| Isopropylamine | 81 |
| Benzylamine | 84 |
| 2-Methoxyethylamine | 79 |
| 3-Fluorobenzylamine | 85 |
Data adapted from a study on an isomeric starting material, ethyl 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-chlorobenzoate, demonstrating the feasibility of the cyclization strategy. rsc.org
This powerful annulation strategy highlights the synthetic potential of the chloro-substituent not just for simple substitution but for the rapid assembly of complex, fused heterocyclic scaffolds of potential interest in medicinal chemistry and materials science. tandfonline.com
Vi. Advanced Research Directions and Potential Applications Non Biological, Non Herbicidal
Supramolecular Chemistry and Crystal Engineering Applications
The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, and the forces that hold them together. mdpi.com The structure of Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate, with its potential for hydrogen bonding and π-π stacking, makes it an excellent candidate for applications in this field.
Cocrystals are multicomponent crystals in which the components are held together by non-covalent interactions. materialsciencejournal.org The formation of cocrystals can significantly alter the physicochemical properties of a material, such as its solubility, stability, and melting point. materialsciencejournal.orgresearchgate.net Pyrazole-containing molecules have been successfully used to form cocrystals, demonstrating their utility as molecular probes in studying cocrystal properties. researchgate.net
The presence of both hydrogen bond donors (the N-H of the pyrazole (B372694) ring) and acceptors (the carbonyl oxygen of the ester and the nitrogen atoms of the pyrazole ring) in this compound allows for the formation of robust hydrogen-bonded networks with suitable co-former molecules. The chloro and ethyl groups can further influence the packing and stability of the resulting cocrystals. Research in this area could lead to the development of new materials with tailored properties for applications in electronics and optics.
Table 1: Potential Intermolecular Interactions in this compound Cocrystals
| Interaction Type | Donor/Acceptor Sites on Target Molecule | Potential Co-former Functional Groups |
| Hydrogen Bonding | Pyrazole N-H (donor), Pyrazole N (acceptor), Carbonyl O (acceptor) | Carboxylic acids, Amides, Pyridines |
| Halogen Bonding | Chlorine atom (acceptor) | Electron-rich atoms (e.g., N, O) |
| π-π Stacking | Benzene (B151609) ring, Pyrazole ring | Aromatic molecules |
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of materials science. The self-assembly of pyrazole derivatives can be directed by a variety of non-covalent interactions, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com For instance, the crystal structure of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, reveals a three-dimensional network formed through weak C-H···π interactions.
The interplay of hydrogen bonding, halogen bonding, and π-π stacking in this compound provides a rich landscape for controlling its self-assembly. By carefully selecting solvents and conditions, it is plausible to direct the formation of specific network topologies, which could have applications in areas such as porous materials and host-guest chemistry.
Role in Advanced Materials Science
The unique electronic properties of pyrazole-containing compounds make them attractive for applications in advanced materials. mdpi.com The combination of an electron-withdrawing chloro group and an aromatic pyrazole ring in this compound suggests its potential as a building block for functional organic materials.
Organic molecules with extended π-conjugated systems are the foundation of many optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyrazole derivatives have been investigated for their photophysical properties and their potential use in developing sensors and other organic materials. mdpi.com The structure of this compound can be chemically modified to extend its π-conjugation, for example, by introducing other aromatic or unsaturated groups. Such modifications could lead to new materials with interesting light-emitting or charge-transporting properties.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The versatility of pyrazole and its derivatives as ligands has been widely demonstrated in coordination chemistry. nih.gov Pyrazole-based carboxylic acid ligands have been successfully used to synthesize a variety of MOFs with applications in gas storage, sensing, and catalysis. bohrium.comrsc.orgresearchgate.netrsc.org
This compound, after hydrolysis of the ester group to a carboxylic acid, can act as a bifunctional ligand. The pyrazole ring can coordinate to a metal center through its nitrogen atoms, while the carboxylate group can bind to another metal center, leading to the formation of extended coordination polymers or MOFs. The chloro substituent can further tune the electronic properties and the framework's interactions with guest molecules.
Table 2: Potential Coordination Modes of the Carboxylate Derivative
| Metal Center | Coordinating Atoms from Ligand | Potential Resulting Structure |
| Transition Metals (e.g., Zn, Cu, Co) | Pyrazole N, Carboxylate O | 1D, 2D, or 3D Metal-Organic Frameworks |
| Lanthanide Metals | Carboxylate O | Luminescent Metal-Organic Frameworks |
Advanced Synthetic Methodology Development for Pyrazole Derivatives
The development of efficient and versatile synthetic methods for preparing functionalized pyrazoles is crucial for advancing their applications. mdpi.comorganic-chemistry.org The synthesis of this compound itself presents opportunities for methodological innovation.
Recent advances in pyrazole synthesis include multicomponent reactions, C-H activation, and novel cyclization strategies. nih.gov For example, a patent describes an electrochemical chlorination method for a related pyrazole carboxylate, highlighting a move towards more environmentally benign synthetic processes. The functional groups present in this compound—the chloro group, the pyrazole ring, and the ethyl ester—can each be targeted for further chemical modification, making it a versatile platform for the synthesis of a diverse library of pyrazole derivatives.
Comprehensive Structure-Property Relationship Studies Focused on Non-Biological Properties
While structure-activity relationships (SAR) are well-established in drug discovery, a parallel approach focusing on structure-property relationships (SPR) is crucial for materials science. For this compound, SPR studies would aim to establish clear correlations between specific structural modifications and resulting non-biological properties such as photophysical characteristics, electronic behavior, and thermal stability.
The inherent properties of the pyrazole ring are a key starting point. Although isolated pyrazole has no distinct photophysical characteristics, appropriate substitutions can lead to significant developments in this area. researchgate.net The core structure of this compound contains several sites for modification, including the phenyl ring, the pyrazole ring, and the ethyl ester group. Systematic variation of substituents at these positions can modulate the molecule's electron density, conjugation, and spatial arrangement, thereby tuning its material properties.
Detailed research findings from computational and experimental studies on related pyrazole derivatives have shown that substitutions can significantly impact the molecule's frontier molecular orbitals (HOMO-LUMO gap), which in turn governs its electronic and optical properties. researchgate.net For instance, adding electron-donating or electron-withdrawing groups can alter the absorption and emission spectra, making such compounds candidates for organic light-emitting diodes (OLEDs) or molecular sensors.
A focused SPR research plan for this compound would involve synthesizing a matrix of derivatives and characterizing their non-biological properties.
Interactive Data Table: Hypothetical Structure-Property Relationship (SPR) Study
| Modification Site | Substituent Type | Anticipated Effect on Property | Potential Application |
| Phenyl Ring (position 3) | Replace Chlorine with Fluorine, Bromine, Iodine | Tuning of electronic properties, potential for heavy-atom effect | Phosphorescent materials, organic electronics |
| Phenyl Ring (other positions) | Add electron-donating groups (-OCH₃, -N(CH₃)₂) | Red-shift in absorption/emission spectra | Dyes, optical data storage |
| Phenyl Ring (other positions) | Add electron-withdrawing groups (-CN, -NO₂) | Blue-shift in absorption/emission, increased electron affinity | Electron-transport materials in organic electronics |
| Pyrazole Ring | Substitution on carbon atoms | Alteration of LUMO energy levels and charge transport characteristics | n-type semiconductors in organic thin-film transistors (OTFTs) |
| Ester Group | Vary alkyl chain length or replace with amides | Modification of solubility, crystallinity, and film-forming properties | Processable materials for coatings and thin-film devices |
High-Throughput Synthesis and Characterization for Material Libraries
To efficiently explore the vast chemical space and identify derivatives with desired material properties, high-throughput synthesis and characterization techniques are indispensable. The synthesis of functionalized pyrazoles is a significant research focus, with numerous methods adaptable for creating large compound libraries. researchgate.net
Modern synthetic methodologies such as multicomponent reactions (MCRs), flow chemistry, and microwave-assisted synthesis are particularly well-suited for this purpose. mdpi.comnih.gov MCRs, for example, allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, which is highly efficient for generating chemical diversity. mdpi.com Flow chemistry offers precise control over reaction conditions, enhanced safety, and scalability, making it ideal for the rapid and reproducible synthesis of a library of analogs based on the this compound scaffold. nih.gov
The general synthetic routes to pyrazoles often involve the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. nih.govnih.gov These established methods can be automated and parallelized to quickly produce a large number of distinct pyrazole-containing compounds for screening.
Once a material library is synthesized, high-throughput characterization techniques are employed to screen for promising candidates. This involves automated measurements of key properties such as UV-Vis absorption, fluorescence spectroscopy, cyclic voltammetry (to determine redox potentials), and thermal analysis (TGA/DSC). The data generated from these screenings can then be used to refine the SPR models and guide the design of the next generation of materials.
Interactive Data Table: Synthesis Methods for Pyrazole Derivative Libraries
| Synthesis Method | Description | Advantages for Library Synthesis | Reference |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product, incorporating most atoms from the starting materials. | High efficiency, operational simplicity, rapid generation of structural complexity. | mdpi.com |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor network. | Precise control of temperature/pressure, rapid optimization, improved safety for hazardous intermediates, easy scalability. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Drastically reduced reaction times, often improved yields and purities. | mdpi.com |
| Catalyzed Cyclocondensation | Use of catalysts (e.g., nano-ZnO, silver) to facilitate the reaction between hydrazines and carbonyl compounds. | High yields, regioselectivity, and often milder, environmentally friendly conditions. | mdpi.com |
By combining these advanced synthetic and characterization strategies, researchers can accelerate the discovery of new materials derived from this compound for a wide array of non-biological applications, from advanced electronic devices to functional polymers.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate and its analogs?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in acetonitrile with potassium carbonate (3 hours, 82% yield) is a standard route . Another approach uses azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under controlled temperature (0°C to 50°C), followed by flash chromatography (51% yield, cyclohexane/ethyl acetate gradient) . Key steps include monitoring via TLC and optimizing equivalents of reagents (e.g., 7.5 equiv of azido reagent) .
Q. How is purification achieved for this compound, and what solvents are optimal?
Purification often involves flash chromatography on silica gel with solvent gradients. For instance, a 0–30% ethyl acetate/cyclohexane gradient over 25 column volumes effectively isolates the product . Dry loading with Celite is recommended to improve separation efficiency . Crystallization from ethyl acetate via slow evaporation yields diffraction-quality crystals .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.84 ppm for pyrazole C-H) and ester carbonyl carbons (δ 162.4 ppm) .
- IR spectroscopy : Peaks at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (ester C=O) confirm functional groups .
- Mass spectrometry : High-resolution EI-MS validates molecular weight (e.g., [M]+ at m/z 271.1065) .
Q. What safety protocols should be followed during synthesis?
Use PPE (gloves, goggles, lab coats) to avoid skin contact or inhalation. Waste must be segregated and disposed via licensed hazardous waste services due to potential toxicity (e.g., H313/H333 hazards) .
Advanced Research Questions
Q. How can contradictions in crystallographic data between studies be resolved?
Discrepancies in unit cell parameters or dihedral angles may arise from experimental conditions (e.g., temperature, solvent). Use programs like SHELXL for refinement and validate against high-resolution data. For example, dihedral angles between pyrazole and benzene rings (76.06° vs. 79.25°) should be cross-checked for symmetry or twinning artifacts .
Q. What strategies improve reaction yields in multi-step syntheses?
- Catalyst optimization : Increasing equivalents of trifluoroacetic acid (10.0 equiv) enhances azide coupling efficiency .
- Temperature control : Gradual warming (0°C → 50°C) minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility in N-benzylation steps .
Q. How do intermolecular interactions influence crystal packing?
X-ray studies reveal weak C–H⋯O hydrogen bonds stabilizing the lattice. For example, in ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, anti-conformation of the ethyl group (C–O–C–C = 175.4°) and π-π stacking between pyrazole/benzene rings contribute to 3D networks .
Q. How can bioactivity studies be designed using structural analogs?
Compare bioactivity of derivatives with varying substituents. For example, replacing the 4-chlorophenyl group with a benzyl moiety (as in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) showed inactive anticancer profiles, suggesting the need for electron-withdrawing groups to enhance binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
